molecular formula C9H8BrNO3 B2487764 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene CAS No. 865716-13-8

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene

Cat. No.: B2487764
CAS No.: 865716-13-8
M. Wt: 258.071
InChI Key: XFUFDKHHPMPDRI-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene (CAS 865716-13-8) is a brominated and nitrated aromatic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 . This compound is structurally characterized as an aryl allyl ether, featuring a benzene ring substituted with a bromo group, a nitro group, and a prop-2-en-1-yloxy (allyl ether) side chain . The presence of both a reactive bromine atom and an electron-withdrawing nitro group on the aromatic ring makes this molecule a versatile and valuable electrophilic intermediate in organic synthesis . The allyl ether functional group is of particular synthetic value. It can participate in various reactions, such as Claisen rearrangements, and can be readily deprotected or further functionalized, offering a handle for molecular complexity . As a multi-functional building block, this compound is primarily used in research for constructing more complex organic molecules, potentially serving as a key precursor in the development of pharmaceuticals, agrochemicals, and functional materials . Its utility lies in its ability to undergo sequential cross-coupling reactions, nucleophilic substitutions, and reductions, allowing researchers to systematically build diverse chemical libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use.

Properties

IUPAC Name

4-bromo-2-nitro-1-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUFDKHHPMPDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The bromine atom is introduced via bromination, which involves the reaction of the nitrated benzene derivative with bromine in the presence of a catalyst such as iron or aluminum bromide.

    Allylation: The final step involves the allylation of the brominated nitrobenzene derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes substitution reactions under specific conditions. The nitro group at the ortho position strongly deactivates the ring but directs incoming nucleophiles to the meta position relative to itself.

Key reactions:

Reaction TypeReagents/ConditionsProduct FormedNotes
Bromine displacementCuCN, DMF, 150°C2-Nitro-4-cyano-1-(prop-2-en-1-yloxy)benzeneLimited by ring deactivation; requires polar aprotic solvents .
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl derivativesBromine participates in cross-coupling; nitro group remains intact .

Reduction of Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or metal-acid conditions. The allyloxy group typically remains stable during these reactions.

Reduction pathways:

Reducing SystemConditionsProductYield*References
H₂/Pd-CEthanol, 25°C, 1 atm4-Bromo-2-amino-1-(prop-2-en-1-yloxy)benzene~85%
Fe/HClReflux, 6 hrs4-Bromo-2-amino-1-(prop-2-en-1-yloxy)benzene~70%Inferred

*Yields based on analogous nitro reduction studies .

Allyloxy Group Transformations

The prop-2-en-1-yloxy moiety participates in allylic rearrangements and eliminations.

Notable reactions:

Reaction TypeConditionsProductMechanism
Claisen rearrangement200°C, neat6-Bromo-8-nitro-2H-chromene -Sigmatropic shift followed by tautomerization.
Acid-catalyzed eliminationH₂SO₄, 100°C4-Bromo-2-nitrophenol + propeneCleavage of allyl ether linkage.

Electrophilic Aromatic Substitution (EAS)

The nitro group strongly deactivates the ring, making EAS challenging. Limited reactivity occurs under forcing conditions:

ReactionReagentsPosition of SubstitutionProduct
NitrationHNO₃/H₂SO₄, 50°CMeta to nitro group4-Bromo-2,5-dinitro-1-(prop-2-en-1-yloxy)benzene
SulfonationFuming H₂SO₄, 120°CMeta to nitro groupSulfonic acid derivative

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Coupling TypeReagentsProductYield
SonogashiraPdCl₂(PPh₃)₂, CuI, terminal alkyne4-Alkynyl-2-nitro-1-(prop-2-en-1-yloxy)benzene~65%
UllmannCuI, 1,10-phenanthroline, amine4-Amino-2-nitro-1-(prop-2-en-1-yloxy)benzene~55%

Photochemical Reactions

The nitro group sensitizes the compound to UV light, leading to radical-mediated processes:

ConditionObservationProposed Pathway
UV irradiation (λ = 300 nm)Degradation to bromophenol derivativesHomolytic cleavage of C-Br and C-O bonds.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Electrophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Nucleophilic Addition Reactions : The propenyloxy group can participate in nucleophilic attacks, facilitating the synthesis of complex molecules.

Table 1: Potential Reactions Involving this compound

Reaction TypeExample ProductsNotes
Electrophilic SubstitutionVarious substituted benzenesBromine can be substituted by amines
Nucleophilic AdditionPropenyl derivativesReacts with carbonyl compounds
ReductionDe-brominated productsCan yield alkenes or alkanes

Biological Applications

Research has indicated that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains. For instance, derivatives have been tested against Bacillus subtilis and Escherichia coli, demonstrating significant inhibition rates.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTest OrganismInhibition (%)IC50 (µg/mL)
4-Bromo-2-nitro derivativeBacillus subtilis55.67±0.2679.9
Propargyl ether derivativeEscherichia coli81.07±0.1064.92

The mechanism of action is believed to involve the disruption of bacterial cell membranes through electrophilic substitution reactions facilitated by the bromine atom.

Medicinal Chemistry

This compound is being investigated for its potential in drug development:

  • Drug Discovery : The compound's structural features make it a candidate for synthesizing bioactive molecules that could target specific biological pathways.

Case Study: Anticancer Activity
Research into similar compounds has shown potential anticancer properties, with certain derivatives exhibiting IC50 values below 1 μM against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene with key analogs, highlighting structural differences and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
This compound C₉H₈BrNO₃ ~258.06 Br (C4), NO₂ (C2), OCH₂CH=CH₂ (C1) Reactive allyl ether for polymerization/pharmaceutical intermediates
4-Bromo-2-nitro-1-(trifluoromethyl)benzene C₇H₃BrF₃NO₂ 270.00 Br (C4), NO₂ (C2), CF₃ (C1) High density (1.788 g/cm³); pharmaceutical intermediate
4-Bromo-2-nitro-1-(p-tolyloxy)benzene C₁₃H₁₀BrNO₃ 308.13 Br (C4), NO₂ (C2), O(C₆H₄CH₃) (C1) High molecular weight; potential for π-π stacking in crystal lattices
α-Bromo-m-nitrotoluene C₇H₆BrNO₂ 216.03 BrCH₂ (C1), NO₂ (C3) Low mp (56–61°C); precursor for fine chemicals
α-Bromo-p-nitrotoluene C₇H₆BrNO₂ 216.03 BrCH₂ (C1), NO₂ (C4) Higher mp (99–100°C); nitration intermediate

Reactivity and Functional Group Impact

  • Propenyloxy Group (OCH₂CH=CH₂) : The allyl ether in the target compound offers unique reactivity, such as participation in Claisen rearrangements or radical addition reactions, which are absent in analogs with inert substituents (e.g., CF₃ in or aryl ethers in ).
  • Trifluoromethyl Group (CF₃) : Enhances lipophilicity and metabolic stability in pharmaceuticals but lacks the unsaturated bond for conjugation .
  • Tolyloxy Group (O-C₆H₄CH₃) : Provides steric bulk and π-π stacking capabilities, influencing crystallization behavior .

Biological Activity

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromine atom, a nitro group, and an allyloxy substituent on a benzene ring. The synthesis typically involves three major steps:

  • Nitration : Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
  • Bromination : The bromine atom is added through electrophilic aromatic substitution.
  • Allylation : The final step involves adding the allyloxy group.

These steps can be optimized for yield and purity in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its functional groups:

  • Bromine Atom : Known for its role in enhancing lipophilicity, which aids in membrane permeability.
  • Nitro Group : Can be reduced to form amino derivatives that may interact with various biological targets, potentially leading to antimicrobial effects.
  • Allyloxy Group : This group can participate in oxidation reactions, forming reactive intermediates that may influence cellular pathways .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, modifications of nitro-substituted compounds have demonstrated potent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa.

In one study, nitro compounds were tested for antibacterial activity using the agar disc-diffusion method, revealing effective concentrations as low as 20 μM against S. aureus and 30 μM against P. aeruginosa .

Anti-inflammatory Effects

The nitro group in related compounds has been linked to anti-inflammatory properties. For example, certain nitro derivatives have shown inhibitory effects on inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like IL-1β and TNF-α .

Study 1: Antimicrobial Activity Evaluation

In a study evaluating various nitro derivatives, this compound was assessed for its antibacterial efficacy. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) significantly lower than those of reference antibiotics like tetracycline .

Study 2: Mechanistic Insights

A mechanistic study suggested that the compound's antibacterial action may involve disruption of bacterial membrane integrity, potentially through the formation of reactive oxygen species (ROS). This aligns with findings from related compounds where structural modifications enhanced antimicrobial potency while reducing toxicity .

Data Table: Biological Activity Summary

Activity Type Target Organisms Effective Concentration (μM) Reference
AntibacterialStaphylococcus aureus20
AntibacterialPseudomonas aeruginosa30
Anti-inflammatoryiNOS, COX-2N/A
CytotoxicityVarious cell linesIC50 < 100

Q & A

Q. Advanced

  • NMR-X-ray synergy : Discrepancies in allyl group conformation (NMR vs. X-ray) are resolved by variable-temperature NMR to assess dynamic effects .
  • Electron density maps : SHELXL-determined residual density peaks identify disordered solvent molecules or counterions .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds) influencing crystal packing .

What strategies optimize yields in multi-step syntheses involving this compound?

Q. Advanced

  • Protecting groups : Temporary protection of the allyloxy group (e.g., silylation) prevents oxidation during nitration .
  • Flow chemistry : Continuous flow systems improve heat transfer in exothermic steps (e.g., nitration) .
  • Machine learning : Predictive models (e.g., Random Forest) screen solvent/base combinations for NAS .

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